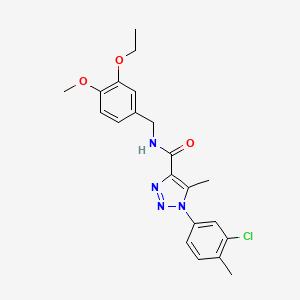
1-(3-chloro-4-methylphenyl)-N-(3-ethoxy-4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chloro-4-methylphényl)-N-[(3-éthoxy-4-méthoxyphényl)méthyl]-5-méthyl-1,2,3-triazole-4-carboxamide est un composé organique complexe présentant des applications potentielles dans divers domaines de la recherche scientifique. Ce composé est caractérisé par un cycle triazole, connu pour sa stabilité et sa polyvalence dans les réactions chimiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1-(3-chloro-4-methylphényl)-N-[(3-éthoxy-4-méthoxyphényl)méthyl]-5-méthyl-1,2,3-triazole-4-carboxamide implique généralement plusieurs étapes, commençant par la préparation du cycle triazole. Cela peut être réalisé par une réaction de cycloaddition de Huisgen, où un azide et un alcyne réagissent pour former le cycle triazole dans des conditions catalysées au cuivre.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse pour maximiser le rendement et minimiser les coûts. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu pour la cycloaddition de Huisgen et d'autres étapes clés, ainsi que le développement de méthodes de purification efficaces pour isoler le produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-(3-chloro-4-methylphényl)-N-[(3-éthoxy-4-méthoxyphényl)méthyl]-5-méthyl-1,2,3-triazole-4-carboxamide peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour éliminer certains groupes fonctionnels ou pour les convertir en d'autres.
Substitution : Les groupes chloro et méthoxy peuvent être substitués par d'autres groupes par des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome, des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, et divers nucléophiles ou électrophiles pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures contrôlées, des solvants comme le dichlorométhane ou l'éthanol, et des catalyseurs pour améliorer les vitesses de réaction.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner un dérivé d'acide carboxylique, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels tels que des amines ou des éthers.
Applications de la recherche scientifique
Chimie : Comme élément constitutif de la synthèse de molécules plus complexes.
Biologie : Comme sonde pour étudier les processus biologiques ou comme agent thérapeutique potentiel.
Médecine : Utilisation potentielle dans le développement de médicaments en raison de sa structure et de sa réactivité uniques.
Industrie : Applications dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Mécanisme d'action
Le mécanisme d'action du 1-(3-chloro-4-methylphényl)-N-[(3-éthoxy-4-méthoxyphényl)méthyl]-5-méthyl-1,2,3-triazole-4-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Le cycle triazole peut interagir avec les enzymes ou les récepteurs, inhibant potentiellement leur activité ou modifiant leur fonction. Les groupes chloro et méthoxy peuvent améliorer l'affinité de liaison à ces cibles, tandis que le groupe éthoxy peut influencer la solubilité et la biodisponibilité du composé.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development due to its unique structure and reactivity.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]-5-methyl-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The chloro and methoxy groups can enhance binding affinity to these targets, while the ethoxy group can influence the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Composés similaires
1-(3-chloro-4-methylphényl)-3-(4-méthoxyphényl)urée : Structure similaire mais sans le cycle triazole, ce qui peut entraîner une réactivité et des applications différentes.
Isocyanate de 3-chloro-4-methylphényle : Contient les groupes chloro et méthyle mais possède une structure de base différente, ce qui conduit à des propriétés chimiques différentes.
Unicité
Le 1-(3-chloro-4-methylphényl)-N-[(3-éthoxy-4-méthoxyphényl)méthyl]-5-méthyl-1,2,3-triazole-4-carboxamide est unique en raison de la présence du cycle triazole, qui confère stabilité et polyvalence dans les réactions chimiques.
Propriétés
Formule moléculaire |
C21H23ClN4O3 |
|---|---|
Poids moléculaire |
414.9 g/mol |
Nom IUPAC |
1-(3-chloro-4-methylphenyl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C21H23ClN4O3/c1-5-29-19-10-15(7-9-18(19)28-4)12-23-21(27)20-14(3)26(25-24-20)16-8-6-13(2)17(22)11-16/h6-11H,5,12H2,1-4H3,(H,23,27) |
Clé InChI |
AGPOFLQPOMDPIN-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)Cl)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12495455.png)
![3-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B12495459.png)
![6-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-phenylquinazolin-2-amine](/img/structure/B12495463.png)
![Ethyl 5-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12495468.png)
![(4E)-2-benzyl-4-[2-(4-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12495484.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-methylbenzoate](/img/structure/B12495494.png)
![N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide](/img/structure/B12495501.png)

![7,12,12-trimethyl-3-prop-2-enylsulfanyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B12495512.png)
![1-(1-phenylethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12495516.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B12495520.png)

![N-{4-[(2,4-dimethylbenzyl)amino]phenyl}acetamide](/img/structure/B12495525.png)
![Methyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12495531.png)
